molecular formula C6H9NO4 B6179846 (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 2679951-22-3

(4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No. B6179846
CAS RN: 2679951-22-3
M. Wt: 159.1
InChI Key:
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Description

(4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, also known as DMOCA, is a chiral carboxylic acid that has many applications in the laboratory. It is a versatile building block for synthetic organic chemistry, and is commonly used in the synthesis of pharmaceutical compounds, agrochemicals, and other biologically active molecules. DMOCA is also used as a catalyst for organic reactions, and its structure allows for a variety of reactions.

Scientific Research Applications

(4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is used in a variety of scientific research applications. It is a key building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of optically active compounds, which are important in the study of stereochemistry. (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is also used in the synthesis of polymers, which are important in the study of materials science.

Mechanism of Action

(4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a chiral carboxylic acid, which means that it has two different forms that are mirror images of each other. This property allows it to bind to other molecules in a specific way, allowing for a variety of reactions. The mechanism of action of (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid depends on the reaction it is used in. For example, in the synthesis of optically active compounds, it binds to the other compounds in a specific way, allowing for the formation of the desired product.
Biochemical and Physiological Effects
Due to its chiral nature, (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is able to bind to other molecules in a specific way. This allows it to interact with biochemical and physiological systems in a variety of ways. For example, it can bind to enzymes and alter their activity, or it can bind to receptors and alter their activity. It can also interact with other molecules in the body, such as hormones and neurotransmitters, and alter their activity.

Advantages and Limitations for Lab Experiments

(4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a versatile and useful building block for synthetic organic chemistry, and is widely used in laboratory experiments. Its chiral nature allows it to bind to other molecules in a specific way, allowing for a variety of reactions. However, it is important to note that (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a strong acid and must be handled with care in the laboratory. Additionally, it is important to note that (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a potent reagent and should be used in a well-ventilated area.

Future Directions

The future of (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is promising, as it is a versatile and useful building block for synthetic organic chemistry. It is used in the synthesis of pharmaceutical compounds, agrochemicals, and other biologically active molecules. Additionally, it is being studied for its potential applications in materials science and biochemistry. It is also being studied for its potential applications in the synthesis of optically active compounds, which are important in the study of stereochemistry. Finally, it is being studied for its potential applications in the synthesis of polymers, which are important in the study of materials science.

Synthesis Methods

(4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is typically synthesized through a three-step process. The first step involves the reaction of benzaldehyde and dimethylformamide in the presence of a base, such as sodium hydroxide, to form a Schiff base. This Schiff base is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form a ketone. Finally, the ketone is reacted with aqueous hydrochloric acid to form the desired product, (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of an oxazolidine ring and the introduction of a carboxylic acid group.", "Starting Materials": [ "4,4-dimethyl-2-oxazoline", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Ethyl acetate (EtOAc)", "Methanol (MeOH)", "Acetic anhydride (Ac2O)", "Sodium acetate (NaOAc)", "Sulfuric acid (H2SO4)", "Sodium nitrite (NaNO2)", "Sodium azide (NaN3)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)" ], "Reaction": [ "4,4-dimethyl-2-oxazoline is reacted with NaOH to form the sodium salt of 4,4-dimethyl-2-oxazoline", "The sodium salt of 4,4-dimethyl-2-oxazoline is reacted with HCl to form 4,4-dimethyl-2-oxazoline hydrochloride", "4,4-dimethyl-2-oxazoline hydrochloride is reacted with NaHCO3 to form 4,4-dimethyl-2-oxazoline", "4,4-dimethyl-2-oxazoline is reacted with Ac2O and NaOAc to form 4,4-dimethyl-2-acetoxy-2-oxazoline", "4,4-dimethyl-2-acetoxy-2-oxazoline is reacted with H2SO4 and NaNO2 to form 4,4-dimethyl-2-nitroso-2-oxazoline", "4,4-dimethyl-2-nitroso-2-oxazoline is reacted with NaN3 to form 4,4-dimethyl-2-azido-2-oxazoline", "4,4-dimethyl-2-azido-2-oxazoline is reduced with NaBH4 to form (4R)-5,5-dimethyl-2-azido-1,3-oxazolidine", "(4R)-5,5-dimethyl-2-azido-1,3-oxazolidine is reacted with NaOH and H2O2 to form (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid", "(4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is purified by extraction with EtOAc and MeOH, followed by recrystallization from water", "The final product is obtained as a white crystalline solid with a melting point of 180-182°C" ] }

CAS RN

2679951-22-3

Molecular Formula

C6H9NO4

Molecular Weight

159.1

Purity

95

Origin of Product

United States

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